molecular formula C10H9ClO3 B14663027 Benzoic acid, 2-(2-chloro-2-oxoethyl)-, methyl ester CAS No. 40570-26-1

Benzoic acid, 2-(2-chloro-2-oxoethyl)-, methyl ester

Cat. No.: B14663027
CAS No.: 40570-26-1
M. Wt: 212.63 g/mol
InChI Key: RUYKYNQCYGBFLS-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(2-chloro-2-oxoethyl)-, methyl ester is an organic compound with the molecular formula C10H9ClO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group and substituted with a 2-chloro-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(2-chloro-2-oxoethyl)-, methyl ester typically involves the esterification of benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to ensure complete conversion of the acid to the ester. The 2-chloro-2-oxoethyl group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the esterification and acylation processes. The use of high-purity reagents and stringent control of reaction parameters are crucial to obtaining a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(2-chloro-2-oxoethyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the 2-chloro-2-oxoethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid esters.

Scientific Research Applications

Benzoic acid, 2-(2-chloro-2-oxoethyl)-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(2-chloro-2-oxoethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid, which may exert its effects through various biochemical pathways. The 2-chloro-2-oxoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with distinct biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, methyl ester: Lacks the 2-chloro-2-oxoethyl group, resulting in different chemical properties and reactivity.

    Benzoic acid, 2-chloroethyl ester: Similar structure but without the oxo group, leading to variations in reactivity and applications.

    Benzoic acid, 2-(2-chlorophenoxy)ethyl ester: Contains a phenoxy group instead of the oxoethyl group, affecting its chemical behavior and uses.

Uniqueness

Benzoic acid, 2-(2-chloro-2-oxoethyl)-, methyl ester is unique due to the presence of both the ester and 2-chloro-2-oxoethyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

40570-26-1

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

methyl 2-(2-chloro-2-oxoethyl)benzoate

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)8-5-3-2-4-7(8)6-9(11)12/h2-5H,6H2,1H3

InChI Key

RUYKYNQCYGBFLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CC(=O)Cl

Origin of Product

United States

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